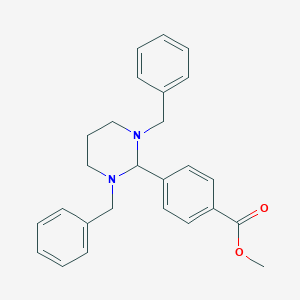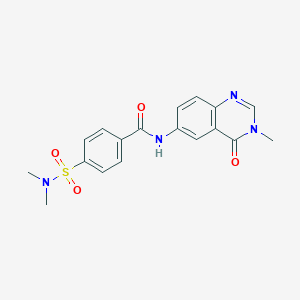
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate, also known as MDHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate is not well understood. However, studies have suggested that Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has various biochemical and physiological effects. For example, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress. In addition, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been shown to improve glucose tolerance and to enhance insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate in lab experiments is its relatively low toxicity. However, one limitation is that the mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate is not well understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as an antitumor agent and as a treatment for diabetes. In addition, further studies are needed to elucidate the mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate and to optimize its synthesis method.
Métodos De Síntesis
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoic acid with 1,3-dibenzyl-2,5-dioxohexahydro-1,3,5-triazine. This is followed by the reaction of the resulting intermediate with methyl iodide to produce Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In addition, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been investigated for its potential use as an antitumor agent and as a treatment for diabetes.
Propiedades
Fórmula molecular |
C26H28N2O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
methyl 4-(1,3-dibenzyl-1,3-diazinan-2-yl)benzoate |
InChI |
InChI=1S/C26H28N2O2/c1-30-26(29)24-15-13-23(14-16-24)25-27(19-21-9-4-2-5-10-21)17-8-18-28(25)20-22-11-6-3-7-12-22/h2-7,9-16,25H,8,17-20H2,1H3 |
Clave InChI |
YPUWJEFFNGJXPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)




![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)